molecular formula C7H12O2 B14706265 2-Ethylpentanedial CAS No. 25355-32-2

2-Ethylpentanedial

Cat. No.: B14706265
CAS No.: 25355-32-2
M. Wt: 128.17 g/mol
InChI Key: OJEAXIMJLLYVQH-UHFFFAOYSA-N
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Description

2-Ethylpentanedial (IUPAC name: 2-ethylpentanedial) is a dialdehyde derivative with the molecular formula C₇H₁₂O₂, featuring two aldehyde groups (-CHO) on a pentanedial backbone and an ethyl substituent at the second carbon. Dialdehydes like 2-ethylpentanedial are typically reactive due to their electrophilic carbonyl groups, making them useful in crosslinking applications, polymer synthesis, or as intermediates in organic reactions. However, their reactivity also raises safety concerns, particularly regarding inhalation and dermal exposure .

Properties

CAS No.

25355-32-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethylpentanedial

InChI

InChI=1S/C7H12O2/c1-2-7(6-9)4-3-5-8/h5-7H,2-4H2,1H3

InChI Key

OJEAXIMJLLYVQH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpentanedial can be synthesized through several methods. One common approach involves the oxidation of 2-ethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure the selective formation of the dialdehyde.

Industrial Production Methods: On an industrial scale, 2-ethylpentanedial can be produced through catalytic oxidation processes. These methods often employ metal catalysts and oxygen or air as the oxidizing agents. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpentanedial undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Condensation: The compound can participate in aldol condensation reactions, forming larger molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Base catalysts such as sodium hydroxide.

Major Products:

    Oxidation: 2-Ethylpentanedioic acid.

    Reduction: 2-Ethylpentanediol.

    Condensation: Various aldol products depending on the reactants used.

Scientific Research Applications

2-Ethylpentanedial has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylpentanedial involves its reactivity with various nucleophiles due to the presence of aldehyde groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s reactivity is influenced by its molecular structure, which allows it to participate in a range of chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group and Reactivity

2-Ethylpentanedial’s dual aldehyde groups distinguish it from structurally related compounds. For example:

  • 3-Ethyl-2,4-pentanedione (CAS: N/A, ): A diketone with two ketone groups, it exhibits tautomerism and is less electrophilic than aldehydes, making it more stable in storage but less reactive in nucleophilic additions .
  • 3-Ethylpentanal (CAS: 39992-52-4, ): A monoaldehyde with a single -CHO group, it shares similar handling risks (e.g., irritation) but lacks the bifunctional reactivity of dialdehydes .

Physical and Chemical Properties

The table below summarizes key data for 2-ethylpentanedial and analogs:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Safety Notes
2-Ethylpentanedial Not provided C₇H₁₂O₂ 128.17 (calculated) Dialdehyde Hypothetical: Crosslinking agent; potential irritant
3-Ethyl-2,4-pentanedione 694-25-1 C₇H₁₀O₂ 126.15 Diketone Stabilizer, organic synthesis; moderate toxicity
Diacetyl 431-03-8 C₄H₆O₂ 86.09 Diketone Food flavoring; linked to bronchiolitis obliterans
2,3-Pentanedione 600-14-6 C₅H₈O₂ 100.12 Diketone Flavoring agent; similar hazards to diacetyl
3-Ethylpentanal 39992-52-4 C₇H₁₄O 114.19 Monoaldehyde Intermediate; causes respiratory/skin irritation

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